molecular formula C11H12N2O5 B14712652 Ethyl 3-(3-nitroanilino)-3-oxopropanoate CAS No. 10390-11-1

Ethyl 3-(3-nitroanilino)-3-oxopropanoate

Cat. No.: B14712652
CAS No.: 10390-11-1
M. Wt: 252.22 g/mol
InChI Key: VLHNGGKZWWUWKF-UHFFFAOYSA-N
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Description

Ethyl 3-(3-nitroanilino)-3-oxopropanoate is an organic compound that features a nitro group attached to an aniline moiety, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-nitroanilino)-3-oxopropanoate typically involves the reaction of 3-nitroaniline with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-nitroanilino)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Ethyl 3-(3-aminoanilino)-3-oxopropanoate.

    Substitution: Various substituted anilines.

    Oxidation: Oxidized derivatives of the original compound.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-nitroanilino)-3-oxopropanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 3-(3-nitroanilino)-3-oxopropanoate can be compared with other nitroaniline derivatives:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other nitroaniline derivatives .

Properties

CAS No.

10390-11-1

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

ethyl 3-(3-nitroanilino)-3-oxopropanoate

InChI

InChI=1S/C11H12N2O5/c1-2-18-11(15)7-10(14)12-8-4-3-5-9(6-8)13(16)17/h3-6H,2,7H2,1H3,(H,12,14)

InChI Key

VLHNGGKZWWUWKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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